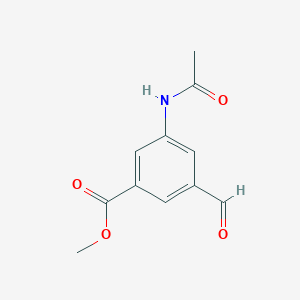
Methyl 3-(acetylamino)-5-formylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(acetylamino)-5-formylbenzoate is an organic compound with the molecular formula C11H11NO4 It is a derivative of benzoic acid, featuring an acetylamino group at the 3-position and a formyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(acetylamino)-5-formylbenzoate typically involves the following steps:
Nitration of Methyl Benzoate: Methyl benzoate is nitrated to form Methyl 3-nitrobenzoate.
Reduction: The nitro group is reduced to an amino group, yielding Methyl 3-aminobenzoate.
Acetylation: The amino group is acetylated using acetic anhydride to form Methyl 3-(acetylamino)benzoate.
Formylation: Finally, the formyl group is introduced at the 5-position through a formylation reaction, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other acyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Methyl 3-(acetylamino)-5-carboxybenzoate.
Reduction: Methyl 3-(acetylamino)-5-hydroxymethylbenzoate.
Substitution: Various acylated derivatives depending on the acylating agent used.
Scientific Research Applications
Methyl 3-(acetylamino)-5-formylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of novel materials with specific chemical properties.
Biological Studies: The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Methyl 3-(acetylamino)-5-formylbenzoate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The formyl group can participate in nucleophilic addition reactions, modifying the activity of enzymes and receptors.
Comparison with Similar Compounds
Methyl 3-(acetylamino)benzoate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Methyl 3-(formylamino)-5-formylbenzoate: Contains an additional formyl group, which can alter its chemical and biological properties.
Methyl 3-(acetylamino)-4-formylbenzoate: The position of the formyl group is different, affecting its reactivity and interaction with other molecules.
Uniqueness: Methyl 3-(acetylamino)-5-formylbenzoate is unique due to the specific positioning of the acetylamino and formyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthetic and medicinal applications.
Properties
Molecular Formula |
C11H11NO4 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
methyl 3-acetamido-5-formylbenzoate |
InChI |
InChI=1S/C11H11NO4/c1-7(14)12-10-4-8(6-13)3-9(5-10)11(15)16-2/h3-6H,1-2H3,(H,12,14) |
InChI Key |
FLSUXWJCBIEITR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)C(=O)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















